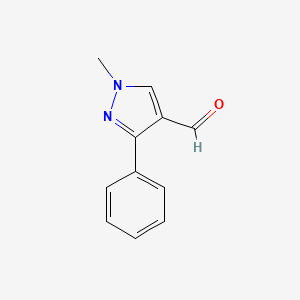

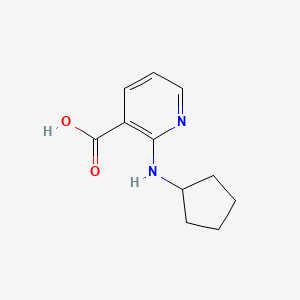

2-(Cyclopentylamino)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of 2-(Cyclopentylamino)nicotinic acid, a related compound, 2-(arylamino)nicotinic acids, has been synthesized through hydrothermal reactions at 150–180 °C. This process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base .Molecular Structure Analysis

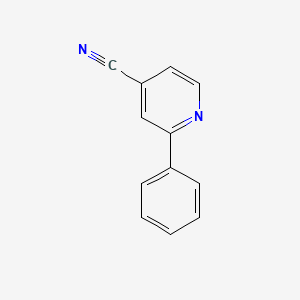

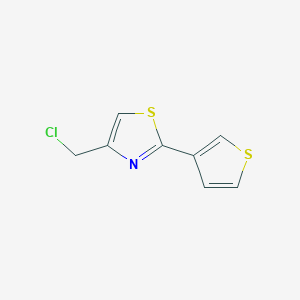

The molecular structure of 2-(Cyclopentylamino)nicotinic acid can be represented by the SMILES stringN#CC1=CC=CN=C1NC2CCCC2 . The InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) . The molecular weight of the compound is 187.24 g/mol . Physical And Chemical Properties Analysis

2-(Cyclopentylamino)nicotinic acid is a solid substance . The molecular weight of the compound is 187.24 g/mol . The compound’s SMILES string isN#CC1=CC=CN=C1NC2CCCC2 and its InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) .

Aplicaciones Científicas De Investigación

Receptor Mediation and Anti-lipolytic Effects

Nicotinic acid's primary action is mediated through the G-protein-coupled receptors (GPRs) such as PUMA-G in mice and HM74 in humans, expressed in adipose tissue. These receptors play a crucial role in the anti-lipolytic effect of nicotinic acid by inhibiting lipolysis in adipose tissue, leading to decreased free fatty acid (FFA) and triglyceride levels in plasma. This mechanism is significant for the lipid-lowering property of nicotinic acid, highlighting its therapeutic potential in dyslipidemia management (Tunaru et al., 2003).

Molecular Identification of Nicotinic Acid Receptors

Further research has led to the molecular identification of high and low-affinity receptors for nicotinic acid, HM74A and HM74, respectively. These findings are pivotal for developing new drug molecules aimed at treating dyslipidemia by potentially targeting these receptors more effectively and with fewer side effects (Wise et al., 2003).

Anti-atherosclerotic Effects Independent of Lipid Levels

Nicotinic acid has been shown to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. This effect was observed under conditions that did not affect total cholesterol and HDL cholesterol levels, suggesting that nicotinic acid can reduce atherosclerosis progression through mechanisms beyond its lipid-modifying effects. These anti-inflammatory effects, mediated through immune cell activation, offer a novel pathway for atherosclerosis treatment (Lukasova et al., 2011).

Vasorelaxation and Antioxidation Properties

Studies have also explored the vasorelaxation and antioxidative properties of nicotinic acid derivatives. For example, thionicotinic acid derivatives have shown potential in inducing vasorelaxation and demonstrating antioxidative activity. These properties are mediated partially by endothelium-induced nitric oxide and prostacyclin, suggesting a role for nicotinic acid and its derivatives in vascular health beyond their lipid-lowering capabilities (Prachayasittikul et al., 2010).

Propiedades

IUPAC Name |

2-(cyclopentylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHCDCKTRSFKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246346 |

Source

|

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylamino)nicotinic acid | |

CAS RN |

460363-30-8 |

Source

|

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460363-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.